molecular formula C8H18O<br>C7H15CH2OH<br>C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B147073 6-Methyl-1-heptanol CAS No. 26952-21-6

6-Methyl-1-heptanol

Cat. No.: B147073
CAS No.: 26952-21-6
M. Wt: 130.23 g/mol
InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Description

6-Methyl-1-heptanol: is an organic compound with the molecular formula C8H18O . It is a type of alcohol with a methyl group attached to the sixth carbon of a heptanol chain. This compound is known for its use as a flavor and fragrance agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-1-heptanol can be synthesized through various methods. One common method involves the reduction of 6-methyl-1-heptanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of 6-methyl-1-heptanal over a metal catalyst such as palladium on carbon. This process is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-Methyl-1-heptanol can be oxidized to form 6-methyl-1-heptanal using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

    Reduction: The compound can be reduced to 6-methylheptane using strong reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can produce 6-methyl-1-heptyl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: 6-Methyl-1-heptanal.

    Reduction: 6-Methylheptane.

    Substitution: 6-Methyl-1-heptyl chloride.

Scientific Research Applications

6-Methyl-1-heptanol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-heptanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions. These interactions can affect the structure and function of proteins and enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-Heptanol: Similar structure but without the methyl group on the sixth carbon.

    2-Methyl-1-heptanol: Methyl group attached to the second carbon instead of the sixth.

    3-Methyl-1-heptanol: Methyl group attached to the third carbon.

Uniqueness: 6-Methyl-1-heptanol is unique due to the position of the methyl group on the sixth carbon, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This positional isomerism can lead to different applications and interactions compared to its structural isomers .

Properties

IUPAC Name

6-methylheptan-1-ol
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InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCO
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Molecular Formula

C8H18O, Array
Record name ISOOCTYL ALCOHOL
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DSSTOX Substance ID

DTXSID50872375
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Molecular Weight

130.23 g/mol
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Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid.
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Boiling Point

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F
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Flash Point

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Color/Form

Clear, colorless liquid.

CAS No.

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7
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Record name 6-Methylheptan-1-ol
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Melting Point

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F
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Synthesis routes and methods I

Procedure details

Using the same screening procedure, 40 ml. of 15 wt. % HCl was mixed with 5 ml. of a phosphate ester surfactant sold under the trade name Klearfac AA-420 by BASF Wyandotte Corporation and identified (see Toxic Substances Control Act (TSCA) Chemical Substance Inventory, vol III, "User Guide and Indices to the Initial Inventory; Substance Name Index", May 1979) as oxirane, methyl-, polymer with oxirane, mono-C12 -C18 -alkyl ethers, phosphates consistent with the formulas (1) and (2). A clear solution with slight foam resulted. The first three additions of 1 ml. aliquots of isooctyl alcohol were solubilized resulting in a clear solution. The fourth ml. produced a hazy stable mixture and the fifth a stable emulsion. After a total of 5 ml. of isooctyl alcohol added and fifteen minutes of standing, 1 ml. of clear oil separated on top. The performance of this phosphate ester surfactant appears superior to other surfactants previously tested.
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
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( 2 )
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[Compound]
Name
phosphate ester
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III
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mono-C12 -C18 -alkyl ethers
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0 (± 1) mol
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[Compound]
Name
phosphates
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Name
( 1 )
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Type
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Reaction Step Ten

Synthesis routes and methods II

Procedure details

With the apparatus of Example 1, 174.2 grams aluminum tri-isopropoxide was charged, followed by 94.4 grams of isooctyl acohol and 108.4 grams of hexylene glycol. The mixture was heated with agitation to 90° C. where isopropyl alcohol began distilling off. A high boiling petroleum solvent was added and the material was heated to 125° C. where vacuum was applied to remove the remaining isopropyl alcohol. The material was cooled and adjusted to a final active solids content of 48% by addition of more petroleum solvent.
Name
aluminum tri-isopropoxide
Quantity
174.2 g
Type
reactant
Reaction Step One
Quantity
108.4 g
Type
reactant
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Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-1-heptanol
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Customer
Q & A

Q1: What is the significance of 6-Methyl-1-heptanol in the context of pheromone research?

A: this compound has been identified as a volatile compound bound to α2u-globulin, a pheromone carrier protein, in the preputial gland of the field rat (Millardia meltada) []. This suggests that this compound, along with another compound called farnesol, may act as a pheromone in this species, contributing to their communication system [].

Q2: Has this compound been found in other organisms besides the field rat?

A: Yes, this compound has been detected on the skin surface of humans, specifically associated with the wrist area []. While its role in humans is not fully understood, this finding highlights its presence in diverse biological contexts.

Q3: Are there any analytical techniques used to identify and quantify this compound?

A: Gas Chromatography coupled with Mass Spectrometry (GC-MS) has been employed to identify and quantify this compound in both the field rat preputial gland and human skin samples [, ]. This technique allows for the separation and detection of volatile and semi-volatile compounds.

Q4: What is the potential of this compound in pest control?

A: Since this compound is potentially involved in pheromonal communication in the field rat, a notorious agricultural pest, understanding its role and how it interacts with α2u-globulin could lead to the development of targeted pest control strategies []. These strategies could involve disrupting pheromone signaling pathways to control rat populations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.